1-(Piperidin-3-yl)azetidin-3-ol
Description
1-(Piperidin-3-yl)azetidin-3-ol is a bicyclic amine featuring a piperidine ring fused to an azetidine (four-membered saturated ring) moiety with a hydroxyl group at the 3-position of the azetidine ring. Its dihydrochloride salt form (CAS 2097979-19-4) has the molecular formula C₈H₁₈Cl₂N₂O and a molecular weight of 229.15 g/mol . The compound is primarily utilized in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules or enzyme inhibitors.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-piperidin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h7-9,11H,1-6H2 |
InChI Key |
FWZOKHCBUJVIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)azetidin-3-ol typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an azetidine precursor under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Chlorides or bromides.
Scientific Research Applications
1-(Piperidin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-(Piperidin-3-yl)azetidin-3-ol and related piperidine/azetidine derivatives.
Table 1: Comparative Analysis of Selected Compounds
Structural and Functional Comparisons
Piperidine-Azetidine Core vs. Thymine Amides
The thymine amide derivatives (e.g., compounds 4b, 4i) exhibit enhanced inhibitory activity against M. tuberculosis thymidylate kinase (TMPK) compared to their parent compound (lead compound 3) due to optimized steric and electronic interactions . In contrast, this compound lacks the thymine moiety, suggesting divergent applications. The fused azetidine-piperidine system may favor binding to amine-centric targets (e.g., GPCRs) rather than nucleotide kinases.
Metabolites of Benproperine
Compounds 2 and 3 (1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidinol isomers) are inactive metabolites of benproperine .
Aminoethyl-Azetidine Derivatives
1-(2-Aminoethyl)azetidin-3-ol (CAS 51387-96-3) features an aminoethyl side chain, increasing polarity and solubility compared to the fused-ring system of the target compound . This modification may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development.
Pyridyl-Substituted Piperidines
1-(Pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2) incorporates a pyridyl group, which enhances π-π stacking interactions with aromatic residues in enzyme active sites . This contrasts with the azetidine ring’s constrained geometry, which may prioritize steric complementarity over aromatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
